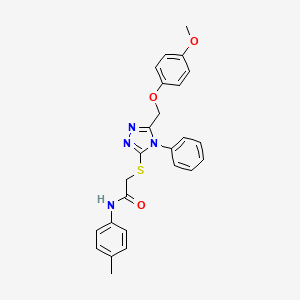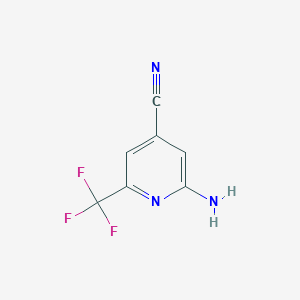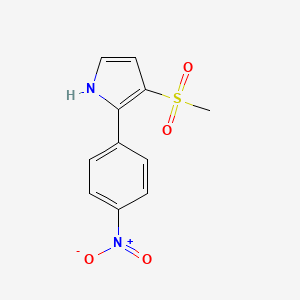
3-(Methylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole is a chemical compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a methylsulfonyl group at the third position and a nitrophenyl group at the second position of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with a suitable pyrrole precursor under acidic or basic conditions. The methylsulfonyl group can be introduced through sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
3-(Methylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrroles depending on the nucleophile used.
科学的研究の応用
3-(Methylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(Methylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
2-(4-Nitrophenyl)-1H-pyrrole: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.
3-(Methylsulfonyl)-1H-pyrrole: Lacks the nitrophenyl group, which may reduce its potential biological activity.
4-Nitrophenyl pyrrole: Similar structure but different substitution pattern, leading to different chemical and biological properties.
Uniqueness
3-(Methylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole is unique due to the presence of both the methylsulfonyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H10N2O4S |
|---|---|
分子量 |
266.28 g/mol |
IUPAC名 |
3-methylsulfonyl-2-(4-nitrophenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10N2O4S/c1-18(16,17)10-6-7-12-11(10)8-2-4-9(5-3-8)13(14)15/h2-7,12H,1H3 |
InChIキー |
JVCKXVMVNNXQKM-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone](/img/structure/B11777034.png)
![2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11777048.png)
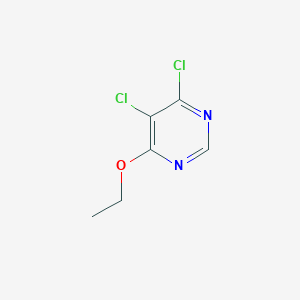

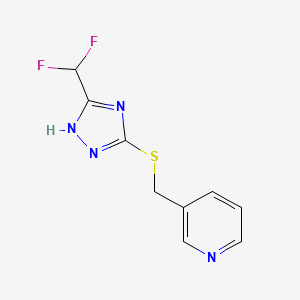

![3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11777062.png)
![5,5-Difluoro-3-methyl-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11777065.png)

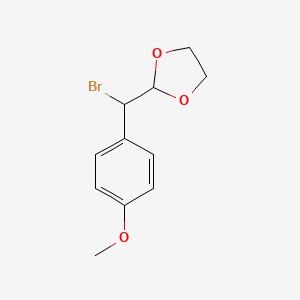
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11777084.png)
![3-Amino-4-(3,4-dimethoxyphenyl)-N-(m-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777088.png)
